molecular formula C5H11ClFNO B6151629 6-fluoro-1,4-oxazepane hydrochloride CAS No. 218594-82-2

6-fluoro-1,4-oxazepane hydrochloride

Cat. No.: B6151629
CAS No.: 218594-82-2
M. Wt: 155.6
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Description

6-Fluoro-1,4-oxazepane hydrochloride is a seven-membered heterocyclic compound containing one nitrogen and one oxygen atom within its ring structure, with a fluorine substituent at the 6-position and a hydrochloride salt form to enhance solubility .

Properties

CAS No.

218594-82-2

Molecular Formula

C5H11ClFNO

Molecular Weight

155.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1,4-oxazepane hydrochloride typically involves the fluorination of 1,4-oxazepane. One common method includes the reaction of 1,4-oxazepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like dichloromethane, at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The hydrochloride salt is then formed by treating the fluorinated oxazepane with hydrochloric acid, followed by crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-1,4-oxazepane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-fluoro-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: Estimated as C₅H₁₀ClFNO (based on structural analogs).
  • Molecular Weight : ~167–187 g/mol (varies with substituents).
  • Synthesis : Typically involves cyclization of precursors followed by fluorination using agents like sulfur tetrafluoride or electrophilic fluorination .
  • Stability : Stable across diverse pH conditions, enabling utility in pharmaceutical and material science applications .
  • Biological Relevance : Fluorine’s electronegativity enhances metabolic stability and binding affinity to biological targets, making it a candidate for drug development .

Comparison with Similar Compounds

Structural variations in oxazepane derivatives significantly influence chemical reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Structural Analogues with Fluorine Substitution

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Reference
6-Fluoro-6-methyl-1,4-oxazepane hydrochloride C₆H₁₃ClFNO 6-F, 6-CH₃ Enhanced stability under acidic/basic conditions; used in medicinal chemistry .
7-(Difluoromethyl)-1,4-oxazepane hydrochloride C₆H₁₂ClF₂NO 7-CHF₂ Increased lipophilicity and metabolic stability; potential CNS drug candidate .
7-(Fluoromethyl)-1,4-oxazepane hydrochloride C₆H₁₁ClFNO 7-CH₂F Higher receptor binding affinity compared to chloro/bromo analogs; used in enzyme inhibition studies .
6-Methoxy-1,4-oxazepane hydrochloride C₆H₁₂ClNO₂ 6-OCH₃ Methoxy group improves solubility; acts as an enzyme inhibitor in biochemical assays .

Non-Fluorinated Oxazepane Derivatives

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Reference
6-Methyl-1,4-oxazepane hydrochloride C₆H₁₂ClNO 6-CH₃ Used as a precursor in drug synthesis; lacks fluorine’s metabolic stability .
(3S)-3-Phenyl-1,4-oxazepane hydrochloride C₁₁H₁₄ClNO 3-Ph Phenyl group enhances interactions with aromatic receptors; studied for antidepressant activity .
1,4-Oxazepan-6-ylmethanol hydrochloride C₆H₁₂ClNO₂ 6-CH₂OH Hydroxymethyl group enables functionalization in polymer chemistry .

Ring-Size and Heteroatom Variants

Compound Name Molecular Formula Structure Key Differences Reference
4,4-Difluoroazepane hydrochloride C₆H₁₂ClF₂N 6-membered ring (azepane) Smaller ring size increases ring strain; reduced solubility compared to 7-membered oxazepanes .
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride C₉H₉ClFNO Benzofused oxazepine Aromatic ring enhances planar rigidity; used in CNS drug discovery .

Key Research Findings and Trends

Fluorine Substitution : Fluorine at the 6- or 7-position improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .

Solubility : Hydrochloride salts universally enhance aqueous solubility, but substituents like methoxy or hydroxyl groups further modulate this property .

Biological Activity :

  • 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride shows promise in enzyme inhibition due to fluorine’s electronegativity .
  • 7-(Difluoromethyl)-1,4-oxazepane hydrochloride exhibits distinct receptor-binding profiles compared to trifluoromethyl analogs .

Safety Profiles: Fluorinated derivatives often require stringent handling (e.g., H226 flammability, H314 skin corrosion) compared to non-halogenated analogs .

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